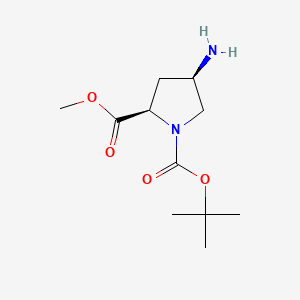

Methyl (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLQYMRFIIVPMQ-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427829 | |

| Record name | 1-tert-Butyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018667-18-9, 254881-77-1 | |

| Record name | 1-tert-Butyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-Butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylate: A Cornerstone for Advanced Drug Discovery

Abstract

This technical guide provides a comprehensive overview of Methyl (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylate, a chiral building block of significant interest in modern medicinal chemistry. The defined stereochemistry of this substituted proline analogue offers a rigid scaffold that is instrumental in designing molecules with high affinity and selectivity for various biological targets. This document will delve into the molecule's structural attributes, established synthetic strategies, detailed characterization, and its critical applications in the development of novel therapeutics. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: The Strategic Importance of Constrained Scaffolds in Medicinal Chemistry

The pyrrolidine ring, the saturated core of the amino acid proline, is a privileged scaffold in drug discovery.[1] Its five-membered structure introduces conformational rigidity into molecules, a desirable trait for optimizing ligand-receptor interactions by reducing the entropic penalty of binding. The strategic placement of substituents on the pyrrolidine ring allows for the precise orientation of functional groups to probe the binding pockets of biological targets.

This compound (Figure 1) is a particularly valuable derivative. The tert-butoxycarbonyl (Boc) group on the ring nitrogen serves as a versatile protecting group, stable under many reaction conditions yet readily removable during synthetic campaigns.[2] The methyl ester at the 2-position provides a handle for further chemical elaboration, while the amine group at the 4-position offers a key point for introducing diverse pharmacophoric elements. Crucially, the (2R, 4R) stereochemistry defines a specific three-dimensional arrangement of these functional groups, which can be critical for achieving selective biological activity.

Figure 1. Chemical Structure of this compound.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this building block is essential for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Reference |

| CAS Number | 1146160-08-8 | [3] |

| Molecular Formula | C₁₁H₂₀N₂O₄ | [3] |

| Molecular Weight | 244.29 g/mol | [4] |

| Appearance | Beige gel/viscous oil | [3] |

| Boiling Point | 320.7±42.0 °C (Predicted) | [3] |

| Density | 1.151±0.06 g/cm³ (Predicted) | [3] |

| Storage Conditions | 2-8°C, protect from light | [3] |

Synthesis and Stereochemical Control

The stereoselective synthesis of substituted pyrrolidines is a well-explored area of organic chemistry, often starting from chiral pool materials like proline or 4-hydroxyproline.[5] The synthesis of this compound typically involves the stereocontrolled introduction of the amino group onto a suitably protected pyrrolidine ring.

A common conceptual approach starts from (2S,4R)-4-hydroxyproline, a readily available chiral precursor. The synthesis involves protection of the nitrogen, esterification of the carboxylic acid, and stereospecific conversion of the hydroxyl group to an amino group.

Conceptual Synthetic Workflow

The following diagram outlines a logical, multi-step pathway to the target molecule, emphasizing the key transformations required to establish the desired stereochemistry and functional groups.

Detailed Experimental Protocol (Representative)

The following protocol is a representative example adapted from established methodologies for the synthesis of 4-aminoproline derivatives.[2]

Step 1: N-Boc Protection of (2S,4R)-4-Hydroxyproline

-

Dissolve (2S,4R)-4-hydroxyproline in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base such as sodium hydroxide to deprotonate the carboxylic acid and amine.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while maintaining the pH and temperature.

-

Stir the reaction until completion, monitor by TLC.

-

Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(2S,4R)-4-hydroxyproline.

Step 2: Methyl Esterification

-

Dissolve the N-protected amino acid from Step 1 in a suitable solvent like methanol.

-

Cool the solution in an ice bath and slowly add thionyl chloride (SOCl₂).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Remove the solvent under reduced pressure to obtain the methyl ester.

Step 3: Sulfonylation of the Hydroxyl Group

-

Dissolve the hydroxyproline ester from Step 2 in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

Add a base such as triethylamine or pyridine.

-

Cool the mixture and add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) dropwise.

-

Stir until the starting material is consumed.

-

Wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts.

-

Isolate the sulfonylated product.

Step 4: Displacement with Azide

-

Dissolve the sulfonylated intermediate in a polar aprotic solvent such as DMF.

-

Add sodium azide (NaN₃) and heat the reaction mixture. This SN2 reaction proceeds with inversion of stereochemistry at the C4 position.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the resulting azide intermediate.

Step 5: Reduction to the Amine

-

Dissolve the azide from Step 4 in a suitable solvent like methanol or ethyl acetate.

-

Add a catalyst, typically palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

-

Stir until the azide is fully reduced to the primary amine.

-

Filter off the catalyst and concentrate the filtrate to yield the final product, this compound.

Structural Characterization and Analytical Profile

Rigorous structural confirmation is paramount. The following data are representative of what would be expected from a full characterization of the title compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the methyl ester (a singlet around 3.7 ppm), and distinct multiplets for the pyrrolidine ring protons. The chemical shifts and coupling constants of the protons at C2 and C4 would be crucial for confirming the cis relationship between the ester and amino groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display signals for all 11 carbon atoms. Key resonances would include those for the carbonyls of the Boc and ester groups (typically in the 154-175 ppm range), the quaternary carbon of the Boc group (around 80 ppm), and the carbons of the pyrrolidine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), would be used to confirm the exact mass of the molecule, further validating its elemental composition. The expected [M+H]⁺ ion would be observed.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the carbamate and ester, and C-N and C-O bond vibrations.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile intermediate for the synthesis of complex, biologically active molecules.

Conformationally Constrained Peptidomimetics

Incorporating this building block into peptide sequences can induce specific turns and secondary structures, which is critical for mimicking or disrupting protein-protein interactions. The (2R, 4R) stereochemistry can be used to orient side chains in a defined spatial arrangement, enhancing binding affinity and selectivity.[6]

Scaffolds for Small Molecule Therapeutics

The primary amine at the C4 position serves as a key attachment point for building out diverse chemical libraries. By reacting this amine with various electrophiles (e.g., carboxylic acids, sulfonyl chlorides, isocyanates), a wide array of derivatives can be synthesized for screening against different biological targets.

Example Application Workflow:

Targeting Metabotropic Glutamate Receptors

Research on the closely related analogue, (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate ((2R,4R)-APDC), has demonstrated that this specific stereoisomer is a potent and selective agonist for metabotropic glutamate receptors (mGluRs) that are negatively coupled to adenylate cyclase.[1] This finding is highly significant, as it indicates that the (2R, 4R)-aminopyrrolidine-2-carboxylate scaffold is a key pharmacophore for this class of receptors. Consequently, this compound is an ideal starting material for developing novel modulators of mGluRs, which are implicated in a variety of neurological and psychiatric disorders. The amino group provides a vector for introducing substituents that can fine-tune potency, selectivity, and pharmacokinetic properties.[1]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to explore chemical space with a high degree of stereochemical control. Its rigid pyrrolidine core, combined with orthogonally protected functional groups, makes it an invaluable tool for constructing conformationally constrained peptides and diverse small molecule libraries. The established relevance of its core structure in targeting important receptors like mGluRs underscores its potential for the discovery of next-generation therapeutics. As the demand for novel, highly selective drugs continues to grow, the utility and importance of such chiral scaffolds in drug discovery programs are set to increase even further.

References

-

Dudkina, Y., & Zhabinsky, V. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available from: [Link]

-

Hughes, A. B. (2011). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available from: [Link]

-

Monn, J. A., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry. Available from: [Link]

-

Grieco, P., et al. (2018). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. Molecules. Available from: [Link]

-

Mothes, C., et al. (2013). 3-Substituted prolines: from synthesis to structural applications, from peptides to foldamers. Molecules. Available from: [Link]

-

D'Este, F., et al. (2020). New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin. Molecules. Available from: [Link]

Sources

- 1. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1146160-08-8 [chemicalbook.com]

- 4. Methyl 1-BOC-(2S,4S)-4-Aminopyrrolidine-2-carboxylate Hydr… [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylate" synthesis

An In-depth Technical Guide to the Synthesis of Methyl (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylate

Authored by a Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound, a chiral proline analogue of significant interest in medicinal chemistry and drug development. Substituted pyrrolidines, particularly 4-amino-L-proline derivatives, serve as critical building blocks and conformationally constrained scaffolds in the synthesis of a wide array of biologically active molecules, including enzyme inhibitors and receptor agonists.[1][2][3] This document details a field-proven, stereoselective synthetic route, elucidates the mechanistic principles behind key transformations, and offers a detailed, step-by-step experimental protocol suitable for implementation in a research or process development setting. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Scientific Introduction: The Significance of a Constrained Scaffold

This compound is a non-natural, bifunctional amino acid derivative. Its value is rooted in its unique three-dimensional structure, which imposes significant conformational constraints when incorporated into peptides or other complex molecules.[1]

-

Stereochemical Rigidity: The pyrrolidine ring, a five-membered saturated heterocycle, is inherently rigid. The specific cis-stereochemistry between the C2-carboxylate and the C4-amino group ((2R,4R) configuration) defines a precise spatial arrangement of these functional groups. This rigidity is highly sought after in drug design to lock a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for a biological target.

-

The Role of Protective Groups: The molecule features two key protective groups. The tert-butoxycarbonyl (Boc) group on the ring nitrogen is a robust, acid-labile protecting group that prevents unwanted side reactions at the secondary amine during synthesis.[1][4] The methyl ester protects the carboxylic acid at the C2 position, facilitating purification and handling while allowing for straightforward deprotection via hydrolysis when required.

-

Applications in Drug Discovery: This scaffold is a key intermediate in the synthesis of various therapeutic agents. For instance, derivatives of 4-aminopyrrolidine-2,4-dicarboxylic acid ((2R,4R)-APDC) have been identified as potent and selective agonists for metabotropic glutamate receptors (mGluRs), which are implicated in a range of neurological disorders.[5][6]

The synthesis of this target molecule, therefore, requires precise control over stereochemistry at two chiral centers. The most common and reliable strategies leverage starting materials from the chiral pool, such as 4-hydroxy-L-proline, to establish the initial stereocenter.

Synthetic Pathways and Mechanistic Insights

The most efficient and widely adopted strategy for synthesizing this compound begins with a commercially available, stereochemically defined precursor: (2R,4S)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid (trans-4-hydroxy-N-Boc-D-proline). This approach is advantageous as the stereochemistry at the C2 position is already set. The core challenge lies in introducing the amino group at the C4 position with the correct cis stereochemistry relative to the C2 carboxylate, which requires a stereochemical inversion at the C4 center.

The overall synthetic workflow is depicted below.

Step 1: Esterification of the Carboxylic Acid

The initial step involves the protection of the C2 carboxylic acid as a methyl ester. This is a standard transformation that prevents the acidic proton from interfering with subsequent base-mediated reactions and improves the solubility of the intermediate in organic solvents.

-

Causality: The esterification is typically performed under acidic conditions (e.g., using thionyl chloride in methanol or methanolic HCl). The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. This straightforward Fischer esterification is high-yielding and easy to perform on a large scale.

Step 2 & 3: Activation of the Hydroxyl Group and SN2 Displacement

This two-step sequence is the stereochemical linchpin of the entire synthesis. To achieve the required (4R) configuration from a (4S) starting material, a nucleophilic substitution reaction that proceeds with inversion of stereochemistry (an SN2 reaction) is required.

-

Activation: The C4 hydroxyl group is a poor leaving group. It must first be converted into a better one. A common and effective method is mesylation, where methanesulfonyl chloride (MsCl) reacts with the alcohol in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to form a mesylate ester. The resulting mesylate anion (CH₃SO₃⁻) is an excellent leaving group due to its resonance stabilization.

-

Displacement: The activated mesylate is then displaced by an azide nucleophile (from sodium azide, NaN₃). The azide anion attacks the C4 carbon from the side opposite to the mesylate leaving group. This backside attack forces the inversion of the stereocenter, converting the (4S) configuration to the desired (4R) configuration.

-

Mechanistic Trustworthiness: The SN2 mechanism is highly reliable for achieving stereochemical inversion at a secondary carbon center, provided that steric hindrance is not prohibitive. The pyrrolidine ring is sufficiently flexible to allow for the required backside attack. Using an azide nucleophile is strategic; the azide group is relatively unreactive in subsequent steps and can be cleanly and selectively reduced to the primary amine in the final step.

Step 4: Reduction of the Azide

The final transformation is the reduction of the C4 azide group to the primary amine. This is a very clean and high-yielding reaction.

-

Methodology Choice: The most common method is catalytic hydrogenation. The reaction is performed under an atmosphere of hydrogen gas using a palladium on carbon (Pd/C) catalyst.[7] This method is highly efficient, and the only byproduct is nitrogen gas, which simplifies the work-up procedure significantly. Alternative methods, such as the Staudinger reaction (using triphenylphosphine followed by hydrolysis), can also be employed but are often less atom-economical for large-scale preparations.

Detailed Experimental Protocol

The following protocol is a representative, multi-step synthesis starting from (2R,4S)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Purpose |

| (2R,4S)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid | 231.25 | Starting Material |

| Methanol (MeOH) | 32.04 | Solvent / Reagent |

| Thionyl Chloride (SOCl₂) | 118.97 | Esterification Catalyst |

| Dichloromethane (DCM) | 84.93 | Solvent |

| Triethylamine (TEA) | 101.19 | Base |

| Methanesulfonyl Chloride (MsCl) | 114.55 | Activating Agent |

| Sodium Azide (NaN₃) | 65.01 | Nucleophile |

| Dimethylformamide (DMF) | 73.09 | Solvent |

| Palladium on Carbon (10% Pd/C) | - | Reduction Catalyst |

| Ethyl Acetate (EtOAc) | 88.11 | Extraction Solvent |

| Saturated aq. NaHCO₃ | - | Aqueous Wash |

| Brine | - | Aqueous Wash |

| Anhydrous MgSO₄ or Na₂SO₄ | - | Drying Agent |

Step-by-Step Procedure

Step A: Synthesis of Methyl (2R,4S)-1-Boc-4-hydroxypyrrolidine-2-carboxylate

-

Suspend (2R,4S)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of starting material).

-

Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise over 15 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove methanol.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.[7]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the methyl ester as an oil or low-melting solid. The product is often used in the next step without further purification.

Step B: Synthesis of Methyl (2R,4S)-1-Boc-4-(methylsulfonyloxy)pyrrolidine-2-carboxylate

-

Dissolve the crude methyl ester from Step A (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram).

-

Cool the solution to 0 °C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Stir the reaction at 0 °C for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, dilute with DCM and wash with cold 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting mesylate is typically an oil and should be used immediately in the next step due to potential instability.

Step C: Synthesis of Methyl (2R,4R)-1-Boc-4-azidopyrrolidine-2-carboxylate

-

Dissolve the crude mesylate from Step B (1.0 eq) in anhydrous dimethylformamide (DMF) (approx. 8 mL per gram).

-

Add sodium azide (3.0 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 16-24 hours.

-

Monitor the reaction by TLC for the disappearance of the mesylate.

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash thoroughly with water (to remove DMF) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure azide intermediate.

Step D: Synthesis of this compound

-

Dissolve the purified azide from Step C (1.0 eq) in methanol (approx. 20 mL per gram).

-

Carefully add 10% Palladium on Carbon (approx. 10% by weight of the azide).

-

Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3x).

-

Stir the reaction vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.[7]

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound, typically as a clear oil or white solid.

Conclusion

The synthesis of this compound is a well-established process that hinges on a critical stereoinvertive SN2 reaction. By starting with an enantiopure 4-hydroxyproline derivative, this multi-step sequence provides reliable access to the target molecule with high stereochemical fidelity. The protocols described herein are robust and scalable, providing researchers and drug development professionals with a practical guide to obtaining this valuable synthetic building block. The principles of protecting group strategy, leaving group activation, and stereocontrolled transformations are expertly applied to navigate the synthetic challenges and deliver the desired product efficiently.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of (S)-3-(Boc-Amino)Pyrrolidine in Building Complex Pharmaceutical Intermediates.

-

Li, G., et al. (2019). Highly stereoselective gram scale synthesis of all the four diastereoisomers of Boc-protected 4-methylproline carboxylates. RSC Advances. Available at: [Link]

- Benchchem. (n.d.). (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic Acid.

-

Monn, J. A., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry. Available at: [Link]

-

Monn, J. A., et al. (1998). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Journal of Medicinal Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

-

Di Cunto, G., et al. (2013). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. Molecules. Available at: [Link]

-

Rao, K. S., et al. (2007). Synthetic studies of cis-4-Amino-L-proline derivatives as novel lipid lowering agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

- Zhang, Z., et al. (2016). Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents (EP3015456A1).

Sources

- 1. (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic Acid [benchchem.com]

- 2. Proline Derivatives and Analogs [sigmaaldrich.com]

- 3. Synthetic studies of cis-4-Amino-L-proline derivatives as novel lipid lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of Chiral Pyrrolidines in Modern Drug Discovery

An In-Depth Technical Guide to Methyl (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylate

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, prized for its prevalence in natural products and its ability to confer favorable pharmacokinetic properties to drug candidates.[1] As a five-membered saturated heterocycle, its non-planar, puckered conformations provide an excellent three-dimensional framework for exploring pharmacophore space, a critical advantage over flat, aromatic systems.[2] The introduction of stereocenters into this scaffold elevates its utility, allowing for the precise spatial orientation of functional groups to optimize interactions with chiral biological targets like proteins and enzymes.[2][]

This compound, a stereochemically defined building block, exemplifies this principle. It features two key chiral centers at the C2 and C4 positions, with a trans relationship between the carboxylate and amino groups. The presence of the tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and the methyl ester on the C2 carboxylic acid provides orthogonal handles for selective chemical manipulation. This guide offers a comprehensive overview of this valuable synthetic intermediate, focusing on its synthesis, characterization, and strategic application for professionals in drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and chemical properties is fundamental to its effective use in synthesis. The key properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1146160-08-8 | [4] |

| Molecular Formula | C₁₁H₂₀N₂O₄ | [5][6] |

| Molecular Weight | 244.29 g/mol | [5][6] |

| Appearance | Beige gel or viscous oil | [4] |

| Boiling Point | 320.7 ± 42.0 °C (Predicted) | [4] |

| Density | 1.151 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage | 2-8°C, protect from light | [4] |

Note: Predicted values are computationally derived and should be used as an estimate.

Strategic Synthesis: A Field-Proven Approach

The most common and reliable synthesis of this compound originates from a readily available chiral precursor, (2R,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylate methyl ester. This pathway relies on a robust, two-step sequence involving the activation of the C4 hydroxyl group followed by a stereospecific nucleophilic substitution and subsequent reduction.

The logic behind this approach is rooted in stereochemical control. The hydroxyl group at the C4 position is first converted into a better leaving group, typically a mesylate or tosylate. This activation step does not affect the stereocenter. The subsequent step is an Sₙ2 reaction with an azide nucleophile (e.g., sodium azide). This reaction proceeds with a complete inversion of configuration at the C4 center. However, to achieve the target (2R, 4R) stereochemistry, the synthesis must start from the corresponding (2R, 4S)-hydroxy precursor to effect the inversion to the desired (4R) configuration. For the direct conversion from the (2R, 4R)-hydroxy analog, a double inversion (e.g., Mitsunobu reaction with an azide source) or a retention mechanism is required. A more direct route from the (2R,4R)-hydroxy analog involves activation and displacement. The final step is the reduction of the azide to the primary amine, commonly achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or with a reducing agent like triphenylphosphine (Staudinger reaction), which reliably yields the target primary amine without altering the existing stereocenters.

Below is a diagram illustrating this synthetic rationale.

Caption: Key synthetic pathway from the 4-hydroxy analog.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound from its 4-hydroxy precursor.

PART A: Mesylation of the C4-Hydroxyl Group

-

Reaction Setup: To a solution of Methyl (2R,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 eq).

-

Reagent Addition: Cool the mixture to 0°C using an ice bath. Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

PART B: Azide Displacement and Reduction

-

Nucleophilic Substitution: Dissolve the crude mesylate from Part A in dimethylformamide (DMF, approx. 0.3 M). Add sodium azide (NaN₃, 3.0 eq) to the solution.

-

Reaction: Heat the reaction mixture to 80°C and stir for 12-18 hours. Monitor the formation of the azide intermediate by TLC.

-

Workup & Isolation of Azide: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash extensively with water and then brine to remove residual DMF. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude azide can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) if necessary.

-

Catalytic Hydrogenation (Reduction): Dissolve the azide intermediate in methanol or ethyl acetate (approx. 0.1 M). Carefully add 10% Palladium on carbon (Pd/C, ~10 mol% Pd).

-

Reaction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr shaker) at room temperature. Stir vigorously for 4-8 hours until TLC analysis indicates complete consumption of the azide.

-

Final Purification: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the final product, this compound. Assess purity by NMR and MS analysis.

Caption: Experimental workflow for synthesis and purification.

Applications in Medicinal Chemistry

The true value of this compound lies in its application as a versatile chiral intermediate.[] The orthogonally protected functional groups—the Boc-protected nitrogen, the free C4 amine, and the C2 methyl ester—allow for sequential and site-selective elaboration into more complex molecular architectures.

-

Scaffold for Constrained Analogues: The rigid pyrrolidine ring serves as an excellent scaffold for creating conformationally constrained analogues of flexible endogenous ligands. N(1)-substituted derivatives of the related (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid have been synthesized and investigated as potent ligands for metabotropic glutamate receptors (mGluRs), which are important targets in neuroscience for conditions like anxiety and schizophrenia.[8] The defined stereochemistry of the (2R,4R) scaffold is critical for achieving the desired receptor subtype selectivity and pharmacological activity (agonist, antagonist, etc.).

-

Peptidomimetics and Asymmetric Synthesis: The amino acid-like structure makes this compound an ideal starting point for the synthesis of peptidomimetics, where the pyrrolidine core replaces a portion of a peptide backbone to improve stability against enzymatic degradation and to enforce a specific secondary structure. Furthermore, the chiral amine can be used to direct subsequent stereoselective reactions on other parts of the molecule.[][]

-

Fragment-Based Drug Discovery (FBDD): As a "3D-rich" fragment, this molecule is an attractive building block for FBDD campaigns. Its defined three-dimensional shape and strategically placed functional groups can be used to probe the binding pockets of protein targets, with subsequent chemical elaboration leading to the development of high-affinity ligands.[2]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined stereochemistry, robust synthetic accessibility, and versatile functional handles provide a reliable platform for the construction of novel, three-dimensional molecules with therapeutic potential. A thorough understanding of its synthesis and chemical logic, as detailed in this guide, empowers researchers to fully leverage its capabilities in the complex and challenging endeavor of drug discovery.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

GlobalChemMall. Methyl (2R,4S)-4-aminopyrrolidine-2-carboxylate, N1-BOC protected. [Link]

-

Pellicciari, R., et al. (2001). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Journal of Medicinal Chemistry. [Link]

-

Sun, M., et al. (2022). Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. Reaction Chemistry & Engineering. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1146160-08-8 [chemicalbook.com]

- 5. Methyl 1-BOC-(2S,4S)-4-Aminopyrrolidine-2-carboxylate Hydr… [cymitquimica.com]

- 6. Methyl(2S,4S)-1-Boc-4-aminopyrrolidine-2-carboxylate , 95% , 121148-01-4 - CookeChem [cookechem.com]

- 8. Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Boc-protected amino acids for peptide synthesis

An In-depth Technical Guide to Boc-Protected Amino Acids for Peptide Synthesis

Abstract

The tert-butyloxycarbonyl (Boc) protecting group represents a cornerstone in the history and practice of solid-phase peptide synthesis (SPPS). Introduced by Carpino in 1957 and masterfully applied to SPPS by R.B. Merrifield, the Boc/Bzl strategy offers a robust, albeit rigorous, methodology for constructing complex peptide sequences.[1] This guide provides a deep dive into the core principles of Boc chemistry, from the mechanisms of protection and deprotection to the tactical execution of the synthesis cycle and final cleavage. Authored from the perspective of a Senior Application Scientist, this document elucidates not only the protocols but also the underlying chemical causality, offering field-proven insights for researchers, scientists, and drug development professionals engaged in the art and science of peptide synthesis.

The Strategic Imperative of Protecting Groups in Peptide Synthesis

The controlled, sequential assembly of amino acids into a defined polypeptide chain is a foundational challenge in chemical biology. The primary obstacle is the multifunctional nature of amino acids, each possessing at least a nucleophilic amino group and an electrophilic carboxylic acid group. Uncontrolled attempts at polymerization would result in a statistical mixture of products. The genius of modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), lies in the strategic use of protecting groups.

This strategy bifurcates into two essential components:

-

Temporary Nα-Protection: The α-amino group of the incoming amino acid must be reversibly blocked to prevent self-polymerization and ensure that it acts solely as a carboxyl-activated electrophile. This protecting group is removed after each coupling step to reveal a new N-terminal amine for the next cycle.[2]

-

Permanent Side-Chain Protection: The reactive functionalities on amino acid side chains (e.g., the amine of Lysine, the thiol of Cysteine) must be masked with more robust "permanent" protecting groups. These remain intact throughout the entire chain assembly and are only removed during the final cleavage step.[2][3]

The Boc/Bzl strategy, the first widely successful SPPS chemistry, is built on a principle of differential acid lability, or "quasi-orthogonality".[2] It employs the acid-sensitive Boc group for temporary Nα-protection and more acid-stable, benzyl-type groups for side-chain protection.[2][3]

The Chemistry of the Boc Group: An Acid-Labile Guardian

The utility of the Boc group is defined by its straightforward application and its predictable, clean removal under specific acidic conditions.

Mechanism of Boc Protection

The Nα-amino group of an amino acid is typically protected by reacting it with Di-tert-butyl dicarbonate (Boc₂O or Boc-anhydride) under basic conditions.[4][5][6] The reaction is a nucleophilic acyl substitution where the amine nitrogen attacks one of the electrophilic carbonyls of the anhydride.[5][6] The resulting tetrahedral intermediate collapses, and a stable, protected N-Boc-amino acid is formed.[5]

Experimental Protocol: Nα-Boc Protection of an Amino Acid

-

Dissolution: Dissolve the amino acid (1.0 equiv) in a 1:1 mixture of dioxane and water. Add a base such as triethylamine (TEA, 1.5 equiv) or sodium hydroxide to maintain a basic pH and ensure the amino group is deprotonated and nucleophilic.[7]

-

Reaction: To the stirring solution, add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) portion-wise at room temperature.

-

Monitoring: Allow the reaction to proceed for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is fully consumed.

-

Workup: Once complete, the reaction mixture is typically acidified (e.g., with 5% citric acid) to a pH of ~3.[7]

-

Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate) to isolate the Boc-protected amino acid. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product.[7]

Mechanism of Boc Deprotection

The removal of the Boc group is the critical first step in each synthetic cycle. It is achieved by treatment with a moderately strong acid, most commonly Trifluoroacetic Acid (TFA), typically as a 50% solution in Dichloromethane (DCM).[1]

The mechanism proceeds via an E1 elimination pathway:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[5][6]

-

Carbocation Formation: This protonation weakens the C-O bond, leading to the departure of the tert-butyl group as a highly stable tertiary carbocation (tert-butyl cation).[3][5][6]

-

Decarboxylation: The resulting unstable carbamic acid rapidly decomposes, releasing carbon dioxide and the free N-terminal amine of the peptide.[5][6]

This generation of a reactive tert-butyl carbocation is a defining feature of Boc chemistry.[3] These cations can alkylate electron-rich side chains, particularly the indole ring of Tryptophan (Trp) and the thioether of Methionine (Met).[3] To prevent this deleterious side reaction, a scavenger such as dithioethane (DTE) or thiophenol must be included in the deprotection solution to trap the carbocations.[1][3][4]

Caption: Mechanism of acid-catalyzed Boc deprotection.

The Boc/Bzl Orthogonality Scheme

The success of Boc-SPPS hinges on the differential stability of the protecting groups to acid. The Nα-Boc group is labile to moderate acid (TFA), while the side-chain protecting groups are stable to TFA but are cleaved by a much stronger acid, typically anhydrous hydrogen fluoride (HF).[3] This allows for selective deprotection at each step.

Below is a summary of common side-chain protecting groups used in the Boc/Bzl strategy.

| Amino Acid | 3-Letter Code | Side-Chain Protecting Group | Abbreviation | Cleavage Condition |

| Arginine | Arg | Tosyl | Tos | HF, TFMSA |

| Aspartic Acid | Asp | Cyclohexyl ester / Benzyl ester | OcHex / OBzl | HF |

| Cysteine | Cys | 4-Methylbenzyl | Meb | HF |

| Glutamic Acid | Glu | Cyclohexyl ester / Benzyl ester | OcHex / OBzl | HF |

| Histidine | His | Benzyloxymethyl | Bom | HF |

| Lysine | Lys | 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | HF |

| Serine | Ser | Benzyl ether | Bzl | HF |

| Threonine | Thr | Benzyl ether | Bzl | HF |

| Tryptophan | Trp | Formyl | For | Piperidine or HF |

| Tyrosine | Tyr | 2-Bromobenzyloxycarbonyl | 2-Br-Z | HF |

Table 1: Common side-chain protecting groups compatible with the Boc-SPPS strategy and their requisite final cleavage reagents.

The Boc-SPPS Workflow: A Step-by-Step Tactical Execution

A single cycle of chain elongation in Boc-SPPS is a meticulously orchestrated sequence of deprotection, neutralization, coupling, and washing. The entire process is performed while the growing peptide is anchored to a solid support, such as a Merrifield or PAM resin.[1][3]

Caption: The iterative cycle of Boc Solid-Phase Peptide Synthesis.

Detailed Protocol: One Full Cycle of Boc-SPPS

Assumptions: The synthesis starts with the C-terminal amino acid already attached to the resin (e.g., Boc-Gly-PAM-Resin). The resin has a substitution of 0.5 mmol/g.

-

Resin Swelling: Swell the peptide-resin in DCM for 20 minutes.

-

Nα-Boc Deprotection:

-

Drain the DCM.

-

Add the deprotection solution (50% TFA in DCM, v/v, with 0.5% DTE scavenger). Use 10 mL per gram of resin.[1]

-

Perform a short pre-wash by agitating for 2-5 minutes, then drain.[1]

-

Add a fresh aliquot of the deprotection solution and agitate for 20-25 minutes.[1]

-

Causality: The two-step deprotection ensures efficient removal of the Boc group. The scavenger is essential to prevent side-chain alkylation.[1][3]

-

-

Washing:

-

Drain the TFA solution.

-

Wash the resin thoroughly to remove residual acid and byproducts. A typical sequence is:

-

DCM (3x)

-

Isopropanol (IPA) (2x) - helps remove TFA salts.[1]

-

DCM (3x)

-

-

-

Neutralization:

-

Add the neutralization solution (10% Triethylamine (TEA) or Diisopropylethylamine (DIEA) in DCM, v/v).[1]

-

Agitate for 2 minutes, drain, and repeat once more.[1]

-

Causality: The deprotected N-terminal amine exists as a trifluoroacetate salt, which is unreactive.[1][3] The tertiary amine base deprotonates the ammonium salt to regenerate the free, nucleophilic amine required for coupling. Two short neutralization steps are more effective than one long one.[1]

-

-

Washing:

-

Wash the resin with DCM (5-6x) to completely remove the tertiary amine base, which can interfere with the subsequent coupling step.

-

-

Amino Acid Coupling (DCC/HOBt Method):

-

In a separate vessel, dissolve the next Boc-protected amino acid (Boc-AA-OH, 3 equiv.) and Hydroxybenzotriazole (HOBt, 3 equiv.) in a minimal amount of Dimethylformamide (DMF).

-

Cool the solution to 0°C in an ice bath.

-

Add Dicyclohexylcarbodiimide (DCC, 3 equiv.) to the amino acid solution and stir for 10 minutes at 0°C. This pre-activates the amino acid by forming the HOBt-ester.

-

Filter the pre-activated mixture to remove the Dicyclohexylurea (DCU) byproduct precipitate.

-

Add the filtered, activated amino acid solution to the drained, neutralized peptide-resin.

-

Agitate the reaction at room temperature for 2-4 hours.

-

Causality: DCC is the dehydrating agent that activates the carboxylic acid. HOBt is a critical additive that acts as a catalyst and suppresses racemization by forming an active ester intermediate, which is less prone to side reactions than the initial O-acylisourea intermediate.

-

-

Final Washing:

-

Drain the coupling solution.

-

Wash the resin with DCM (3x), IPA (2x), and finally DCM (3x).

-

The resin, now bearing the newly elongated peptide chain, is ready for the next cycle starting from Step 2.

-

The Final Cleavage: Releasing the Peptide

Once the peptide chain is fully assembled, the final and most hazardous step is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. In Boc chemistry, this is almost universally accomplished with anhydrous Hydrogen Fluoride (HF).[1][8]

HF is extremely toxic, corrosive, and volatile. It requires a specialized, dedicated all-Teflon apparatus and extensive safety training. It should never be handled in standard laboratory glassware. [1]

The cleavage is performed at low temperature (0-5°C) for approximately 45-60 minutes.[1][8] A "scavenger cocktail" is critical. A common mixture is 90% HF, 5% p-cresol (to scavenge carbocations and protect Tyrosine), and 5% thioanisole (to protect Tryptophan and assist in cleaving sulfoxide-containing groups).[1]

High-Level Protocol: HF Cleavage

-

Preparation: Place the dried peptide-resin and scavenger (e.g., p-cresol) in the reaction vessel of the HF apparatus.

-

HF Distillation: Cool the reaction vessel with a dry ice/acetone bath and distill the required volume of HF gas into the vessel.[1]

-

Cleavage Reaction: Transfer the vessel to an ice bath (0°C) and stir for the designated time (typically 1 hour).[1]

-

HF Removal: After the reaction, the HF is carefully removed by evaporation under a vacuum, trapping the volatile HF in a cooled base trap.

-

Peptide Precipitation & Extraction: The cleaved peptide and resin are washed with cold diethyl ether to precipitate the crude peptide and remove organic scavengers. The peptide is then extracted from the resin using an appropriate aqueous buffer (e.g., 10% acetic acid).

-

Purification: The crude peptide is lyophilized and then purified, typically by reverse-phase HPLC.

Alternatives like Trifluoromethanesulfonic acid (TFMSA) exist but are generally less effective at cleaving all protecting groups, particularly Arg(Tos).[1][8]

Field-Proven Insights & Strategic Considerations

Common Side Reactions

-

Diketopiperazine Formation: After the second amino acid is coupled, the free N-terminal amine can attack the C-terminal ester linkage to the resin, cyclizing to form a diketopiperazine and terminating the chain. This is most common with Pro or Gly in the C-terminal positions.

-

Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to cyclization, where the side-chain carboxyl attacks the peptide backbone to form a stable five-membered aspartimide ring.[1] This can lead to chain termination or rearrangement into β-aspartyl peptides.

-

Alkylation: As discussed, this is a major risk during both the repetitive TFA deprotections and the final HF cleavage. Judicious use of scavengers is non-negotiable.[1]

Boc vs. Fmoc: A Modern Perspective

While Fmoc chemistry, with its milder basic deprotection conditions, has become the dominant strategy for routine peptide synthesis, the Boc/Bzl strategy remains highly relevant and is often superior for specific challenges.[]

Advantages of Boc-SPPS:

-

Reduced Aggregation: The repeated TFA treatments keep the peptide-resin in a protonated state, which can disrupt inter-chain hydrogen bonding and reduce aggregation, a common problem in Fmoc synthesis of long or hydrophobic peptides.[2]

-

Avoidance of Base-Labile Side Reactions: Boc chemistry is ideal for peptides containing moieties that are sensitive to the piperidine used in Fmoc deprotection.[2]

Disadvantages of Boc-SPPS:

-

Harsh Conditions: The repetitive use of TFA can slowly cleave the peptide from acid-sensitive resins (e.g., Merrifield resin), leading to yield loss.[1] The final HF cleavage is extremely hazardous and requires specialized infrastructure.[1][8]

-

Less "Green": The strategy relies heavily on halogenated solvents like DCM and produces more hazardous waste compared to Fmoc chemistry.

Conclusion

The Boc/Bzl strategy for solid-phase peptide synthesis is a powerful and historically significant methodology. While it demands respect for its harsh chemical requirements, particularly the use of anhydrous HF, it provides a robust pathway for the synthesis of complex peptides and remains an essential tool for overcoming specific challenges like sequence aggregation where the more common Fmoc strategy may falter. A thorough understanding of its chemical principles, from the dual-acid lability scheme to the critical role of scavengers, empowers the modern peptide chemist to leverage this classic technique with precision and success.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. biosynth.com [biosynth.com]

- 3. peptide.com [peptide.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. peptide.com [peptide.com]

- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]

Stereoselective Synthesis of Substituted Pyrrolidines: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Abstract

The pyrrolidine ring is a cornerstone of modern medicinal chemistry and natural product synthesis. Its five-membered nitrogen-containing scaffold is a prevalent feature in numerous FDA-approved pharmaceuticals, bioactive natural products, and powerful organocatalysts.[1][2][3] The biological activity of these molecules is often critically dependent on the precise three-dimensional arrangement of their substituents, making stereoselective synthesis not merely an academic challenge, but a practical necessity for the development of safe and effective therapeutics. This guide provides an in-depth analysis of the core strategies employed for the stereoselective construction of substituted pyrrolidines, focusing on the mechanistic rationale behind each method, field-proven insights into experimental design, and detailed protocols for key transformations.

The Strategic Imperative: Why Stereochemistry in Pyrrolidines Matters

The pyrrolidine motif is a privileged structure in drug discovery due to its conformational rigidity, metabolic stability, and ability to present substituents in well-defined spatial vectors to interact with biological targets.[1][3] From the antiviral activity of Asunaprevir to the anticancer properties of Alpelisib, the therapeutic effect is inextricably linked to a specific stereoisomer.[2] Consequently, the development of synthetic routes that can reliably and efficiently control the formation of multiple stereogenic centers within the pyrrolidine core is a paramount objective in organic and medicinal chemistry.[2]

This guide moves beyond a simple catalog of reactions. It is structured to provide a causal understanding of why certain strategies are chosen and how stereocontrol is achieved at a molecular level. We will explore four principal avenues for constructing these vital heterocycles:

-

[3+2] Cycloaddition Reactions: Building the ring from two components.

-

Asymmetric Cyclization of Acyclic Precursors: Forging the ring from a linear chain.

-

Chiral Pool Synthesis: Modifying naturally occurring, enantiopure starting materials.

-

Stereoselective Reduction of Prochiral Pyrroles: Creating stereocenters on a pre-existing ring.

The Convergent Power of [3+2] Cycloaddition Reactions

Among the most powerful and atom-economical methods for pyrrolidine synthesis is the [3+2] cycloaddition, particularly the 1,3-dipolar cycloaddition of azomethine ylides with olefinic dipolarophiles. This strategy allows for the simultaneous formation of two carbon-carbon bonds and up to four stereocenters in a single, highly controlled step.[1]

Mechanism and Stereocontrol in Azomethine Ylide Cycloadditions

Azomethine ylides are transient 1,3-dipoles that can be generated in situ from various precursors, most commonly the condensation of an α-amino acid ester with an aldehyde or through the ring-opening of aziridines. Once formed, they react rapidly with electron-deficient alkenes.

The stereochemical outcome of the reaction is dictated by the geometry of the azomethine ylide and the trajectory of its approach to the dipolarophile. Control is typically exerted through one of three methods:

-

Chiral Catalysis: The use of a chiral Lewis acid (e.g., Ag(I), Cu(I), Ir(I) complexes) coordinates to both the ylide precursor and the dipolarophile, organizing the transition state within a chiral environment.[4][5]

-

Chiral Auxiliaries: A chiral group covalently attached to the nitrogen of the ylide or to the dipolarophile directs the cycloaddition to one face of the molecule.

-

Substrate Control: Pre-existing stereocenters in either the ylide or the dipolarophile influence the facial selectivity of the reaction.

A recent development involves the diastereoselective synthesis of densely substituted pyrrolidines using a chiral N-tert-butanesulfinyl auxiliary on a 1-azadiene, which then reacts with an azomethine ylide.[4] Silver carbonate (Ag₂CO₃) catalysis facilitates this process, yielding products with up to four stereocenters with high diastereoselectivity.[4]

Visualizing the Catalytic Cycle

The following diagram illustrates a generalized catalytic pathway for a metal-catalyzed asymmetric 1,3-dipolar cycloaddition.

Caption: Generalized catalytic cycle for a metal-catalyzed [3+2] cycloaddition.

Experimental Protocol: Silver-Catalyzed Asymmetric [3+2] Cycloaddition

This protocol is representative of a typical silver-catalyzed cycloaddition for synthesizing highly functionalized pyrrolidines.

-

Reagent Preparation: To a flame-dried, argon-purged round-bottom flask, add the imine of glycine methyl ester (1.2 equiv.), the selected dipolarophile (e.g., dimethyl maleate, 1.0 equiv.), and the chiral phosphine ligand (e.g., (R)-BINAP, 0.12 equiv.).

-

Solvent Addition: Dissolve the reagents in anhydrous toluene (0.1 M concentration relative to the dipolarophile).

-

Catalyst Introduction: Add silver acetate (AgOAc, 0.1 equiv.) to the solution.

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature (20-25 °C) for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and filter through a short plug of silica gel to remove the silver catalyst.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the enantiomerically enriched pyrrolidine derivative.

-

Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Ring Formation via Cyclization of Acyclic Precursors

An alternative and highly versatile strategy involves the construction of the pyrrolidine ring through the intramolecular cyclization of a suitably functionalized acyclic precursor. This approach offers excellent control over substitution patterns and stereochemistry.

Intramolecular C-H Amination

Modern transition-metal catalysis has enabled the direct conversion of C-H bonds into C-N bonds, providing a highly atom-economical route to N-heterocycles.[1] In this approach, a linear substrate containing an amine precursor (e.g., carbamate, sulfonamide, or azide) is treated with a catalyst (commonly Rh, Cu, or Fe) that generates a reactive nitrene intermediate. This intermediate then undergoes an intramolecular 1,5-hydrogen atom transfer (1,5-HAT) or direct insertion into a δ-C(sp³)-H bond to form the pyrrolidine ring.[1][6]

The stereoselectivity of this process is governed by the chiral ligand attached to the metal catalyst, which dictates the conformation of the substrate during the C-N bond-forming step.

Visualizing the C-H Amination Workflow

This diagram illustrates the logical flow from a linear substrate to the final cyclized product.

Caption: Workflow for stereoselective C-H amination to form pyrrolidines.

Chiral Pool Synthesis: An Expedient and Reliable Route

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products that can serve as starting materials for complex synthesis. For pyrrolidines, the amino acids L-proline , D-proline , and 4-hydroxy-L-proline are unparalleled starting points.[2]

The Proline Advantage

The primary advantage of this strategy is that the absolute stereochemistry at C2 (and C4 in the case of hydroxyproline) is pre-defined and uncompromised.[2] The synthetic task is thus transformed from creating stereocenters to modifying a stereochemically defined scaffold. Common transformations include:

-

Reduction of the carboxylic acid to an alcohol (prolinol), a key building block for many drugs and catalysts.[2]

-

Alkylation at the nitrogen or α- to the carbonyl group.

-

Functional group interconversion of the hydroxyl group in hydroxyproline.

This approach is exceptionally robust and is frequently the method of choice in industrial settings for producing pyrrolidine-containing drug precursors due to its scalability and reliability.[2]

Comparative Data of Synthetic Strategies

| Synthetic Strategy | Key Advantages | Key Limitations | Typical Stereoselectivity | Catalyst/Reagent |

| [3+2] Cycloaddition | High convergence; creates up to 4 stereocenters in one step. | Requires careful optimization of catalyst and conditions. | >95:5 dr, >99% ee | Ag(I), Cu(I), Ir(I), Organocatalysts |

| Intramolecular C-H Amination | High atom economy; functionalizes unactivated C-H bonds. | Substrate scope can be limited; catalyst development is ongoing. | Often >90% ee | Rh(II), Cu(I), Fe(II) complexes |

| Chiral Pool Synthesis | Absolute stereochemical control; robust and scalable. | Limited to the stereoisomers accessible from the starting material. | >99% ee (starting material) | Standard organic reagents |

| Reduction of Pyrroles | Access to densely substituted pyrrolidines. | Often gives diastereomeric mixtures; enantiocontrol is challenging. | Often >95:5 dr | Heterogeneous catalysts (Pd/C, PtO₂) |

Stereoselective Reduction of Pyrrole Derivatives

A less common but effective strategy for creating polysubstituted pyrrolidines involves the stereoselective reduction of a planar, aromatic pyrrole ring. The hydrogenation of a substituted pyrrole can generate up to four new stereocenters.[7] The diastereoselectivity of this process is typically substrate-controlled; pre-existing substituents on the pyrrole ring direct the approach of hydrogen from the less sterically hindered face.[7]

This method has proven effective for the synthesis of functionalized pyrrolidines where the initial reduction of one part of the molecule creates a stereocenter that then directs the subsequent reduction of the pyrrole ring itself.[7]

Future Outlook and Conclusion

The stereoselective synthesis of substituted pyrrolidines remains a vibrant and evolving field of chemical research. While established methods like chiral pool synthesis and [3+2] cycloadditions provide powerful and reliable solutions, the future lies in the development of more efficient and sustainable strategies. The continued advancement in C-H functionalization promises to shorten synthetic routes by circumventing the need for pre-functionalized starting materials.[1][3] Furthermore, emerging fields such as photoredox and electrochemical catalysis are poised to unlock novel pathways for ring construction under exceptionally mild conditions.[3] For researchers and drug development professionals, a deep, mechanistic understanding of these diverse synthetic tools is essential for navigating the complex challenges of modern chemistry and delivering the next generation of life-saving medicines.

References

-

Álvarez, E. et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters.

-

Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 4939–4942.

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.

-

Pace, V. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2217.

-

Maleev, V. I. et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(13), 5035.

-

Pace, V. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed.

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. .

-

Gicquel, M., & Quintard, A. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 55(9), 1290–1305.

-

Donohue, A. C. et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis, 11(12), 7489–7500.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyrrolidine synthesis [organic-chemistry.org]

- 7. Sci-Hub. Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles / Organic Letters, 2007 [sci-hub.box]

The Pyrrolidine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The five-membered saturated nitrogen heterocycle, pyrrolidine, stands as one of the most significant and versatile scaffolds in medicinal chemistry. Its prevalence in a vast array of natural products, particularly alkaloids, and its foundational role in numerous FDA-approved drugs underscore its status as a "privileged scaffold." This guide, intended for drug discovery and development professionals, provides a senior application scientist's perspective on the multifaceted role of the pyrrolidine ring system. We will explore the core physicochemical and structural attributes that make this scaffold so effective, including its inherent three-dimensionality and the tunable basicity of its nitrogen atom. The guide will survey its broad therapeutic applications, from pioneering antihypertensives to modern antiviral and anticancer agents, and delve into the key synthetic strategies used to access these vital molecules. By synthesizing mechanistic insights with field-proven synthetic protocols, this document aims to serve as a comprehensive resource for harnessing the full potential of the pyrrolidine scaffold in the design of next-generation therapeutics.

Part 1: The Physicochemical and Structural Significance of the Pyrrolidine Scaffold

Introduction to a Privileged Scaffold

In the lexicon of medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. The pyrrolidine ring is a quintessential example of such a structure.[1] It is a cornerstone of natural products like vitamins, hormones, and alkaloids, and is one of the most frequently encountered heterocyclic fragments in synthetic drugs.[1][2] Statistical analyses have shown that the pyrrolidine nucleus is among the top five most common five-membered non-aromatic nitrogen heterocycles, appearing in dozens of drugs approved by the U.S. Food and Drug Administration (FDA).[3] This widespread success is not coincidental; it is a direct result of the unique combination of structural and chemical properties inherent to the scaffold.

The Three-Dimensional Advantage: Exploring Chemical Space

Unlike flat, aromatic systems that offer limited spatial diversity, the sp³-hybridized nature of the pyrrolidine ring provides a non-planar, three-dimensional (3D) architecture.[4] This is a critical advantage in drug design, as it allows for a more effective and precise exploration of the complex topographies of protein binding pockets. The ring is not rigid; it exists in a state of dynamic conformational equilibrium, a phenomenon known as "pseudorotation," where the "pucker" of the ring rapidly shifts between different "envelope" and "twist" conformations.[3]

The true power of this scaffold lies in the ability to control and "lock" a desired conformation through the strategic placement of substituents.[3] Inductive and stereoelectronic effects from substituents dictate the preferred ring pucker, which in turn defines the spatial orientation of other pharmacophoric elements.[3] This conformational control is a key determinant of pharmacological efficacy, allowing chemists to fine-tune the molecule's fit within its target and optimize binding interactions. For instance, the stereochemistry of a methyl group on the pyrrolidine ring can switch a compound from an estrogen receptor (ER) agonist to a pure antagonist, demonstrating the profound impact of subtle conformational changes.[3]

The Pivotal Role of the Nitrogen Atom

The nitrogen atom is the chemical nexus of the pyrrolidine scaffold, offering multiple avenues for tuning a molecule's properties:

-

Hydrogen Bonding: The secondary amine (N-H) can act as a potent hydrogen bond donor. When the nitrogen is substituted, as is the case in 92% of all FDA-approved pyrrolidine drugs, it becomes a hydrogen bond acceptor.[3][4][5] This dual capability is fundamental to establishing specific interactions within a biological target.

-

Aqueous Solubility: The basicity of the nitrogen atom allows for salt formation, which can significantly enhance aqueous solubility and improve the pharmacokinetic profile of a drug candidate.[5] This is a crucial parameter for oral bioavailability and formulation development.

-

Nucleophilicity and Derivatization: The nitrogen is a nucleophilic center, making it the primary handle for chemical modification and the introduction of diverse side chains that can modulate potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]

A Critical Note on Metabolic Stability

While the pyrrolidine scaffold offers numerous advantages, a seasoned drug developer must also consider its potential liabilities. A key metabolic pathway for pyrrolidines is oxidation, which can lead to the formation of a reactive iminium ion.[5] These electrophilic metabolites have the potential to covalently modify biological macromolecules like DNA and proteins, raising concerns about genotoxicity.[5] While this is not a universal issue, it represents a critical checkpoint in preclinical safety assessment. The substitution pattern around the ring can influence this liability, and an early understanding of a compound's metabolic fate is essential for mitigating this risk during lead optimization.

Part 2: Pyrrolidine Scaffolds in Nature and Medicine

Natural Products as a Blueprint for Drug Design

Nature is the original architect of bioactive molecules, and pyrrolidine alkaloids are found extensively in plants and microorganisms.[3] These natural products serve as both therapeutic agents and invaluable starting points for drug discovery programs.

-

Nicotine: Found in the tobacco plant, its N-methylpyrrolidine ring is crucial for its interaction with nicotinic acetylcholine receptors (nAChRs) in the central nervous system.[6]

-

Anisomycin: An antibiotic isolated from Streptomyces species, it inhibits protein synthesis and possesses antibacterial, antifungal, and antineoplastic properties.[7][8] Its structure has guided the development of other protein synthesis inhibitors.

-

Polyhydroxylated Pyrrolidines: Molecules like 1,4-dideoxy-1,4-imino-D-ribitol are potent glycosidase inhibitors, demonstrating potential as anticancer and antidiabetic agents.[3]

A Survey of Therapeutic Applications

The versatility of the pyrrolidine scaffold is evident in the sheer breadth of its therapeutic applications. The following table summarizes a selection of landmark drugs, showcasing the scaffold's impact across diverse disease areas.

| Drug Name | Therapeutic Area | Core Mechanism of Action | Year of Approval (Approx.) |

| Captopril | Cardiovascular | Angiotensin-Converting Enzyme (ACE) Inhibitor | 1981 |

| Clindamycin | Infectious Disease | Bacterial Protein Synthesis Inhibitor | 1970 |

| Aniracetam | CNS / Nootropic | Modulator of AMPA Receptors | 1979 (in some countries) |

| Sulpiride | CNS / Antipsychotic | Selective Dopamine D2 Receptor Antagonist | 1975 (in some countries) |

| Rolipram | Anti-inflammatory | Phosphodiesterase-4 (PDE4) Inhibitor | Investigational |

| Daclatasvir | Infectious Disease | HCV NS5A Polymerase Inhibitor | 2014 |

| Pacritinib | Oncology | JAK2/FLT3 Kinase Inhibitor | 2022 |

| Daridorexant | CNS / Insomnia | Dual Orexin Receptor Antagonist | 2022 |

Table 1: Representative FDA-Approved and Investigational Drugs Featuring the Pyrrolidine Scaffold.[5][6][7][8]

Case Study: The Rational Design of Captopril